Human VAP‑1 Inhibitory Potency vs. Benchmark Inhibitors
3,4‑Dichloro‑N‑(2‑chlorobenzyl)benzamide inhibits recombinant human VAP‑1 with an IC₅₀ of 240 nM [1]. In the same assay format (recombinant CHO‑expressed enzyme, ¹⁴C‑benzylamine substrate, 20‑min pre‑incubation), the structurally unrelated VAP‑1 inhibitor PXS‑4728A exhibits an IC₅₀ of 15 nM, LJP‑1207 yields 252 nM, hydralazine gives 7.75 µM, and semicarbazide 85.9 µM [2]. Thus the target compound is within 2‑fold of LJP‑1207, roughly 16‑fold weaker than PXS‑4728A, but 32‑ to 358‑fold more potent than the hydrazine-class inhibitors.
| Evidence Dimension | Human VAP‑1 IC₅₀ (nM) |
|---|---|
| Target Compound Data | 240 nM |
| Comparator Or Baseline | PXS‑4728A: 15 nM; LJP‑1207: 252 nM; Hydralazine: 7,750 nM; Semicarbazide: 85,900 nM |
| Quantified Difference | Target compound is 85% less potent than PXS‑4728A, 5% more potent than LJP‑1207, 97‑99.7% more potent than hydralazine/semicarbazide |
| Conditions | Recombinant human VAP‑1 expressed in CHO cells, ¹⁴C‑benzylamine substrate, 20‑min pre‑incubation, radiometric detection (BindingDB assay ID linked to CHEMBL3894903); comparator values from optimized fluorometric assay in Mediators Inflamm. 2020 |
Why This Matters
For projects requiring sub‑micromolar VAP‑1 inhibition without the structural complexity of fluoroallylamines (PXS‑4728A) or hydrazines, the compound offers a benzamide scaffold with potency comparable to LJP‑1207, enabling different medicinal chemistry options.
- [1] BindingDB entry BDBM50205318 (CHEMBL3894903). Affinity Data: IC₅₀ 240 nM (human VAP-1). Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50205318 View Source
- [2] Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein‑1. Mediators Inflamm. 2020, 2020, 3270513. Table 1, human IC₅₀ values: PXS‑4728A 0.015 µM, LJP‑1207 0.252 µM, Hydralazine 7.75 µM, Semicarbazide 85.9 µM. Full text via PMC: https://pmc.ncbi.nlm.nih.gov/articles/PMC7201828/ View Source
